molecular formula C10H12N2O2 B13184183 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13184183
M. Wt: 192.21 g/mol
InChI Key: KUUOCDYYESOGHY-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic aldehyde featuring a pyridine core substituted at the 3-position with a formyl group and at the 2-position with a 3-methoxyazetidine moiety. The azetidine ring introduces conformational constraints and polarity, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-12(6-9)10-8(7-13)3-2-4-11-10/h2-4,7,9H,5-6H2,1H3

InChI Key

KUUOCDYYESOGHY-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methoxyazetidine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are employed in industrial settings, with modifications to optimize the process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the azetidine substituent, pyridine ring substitution, or alternative heterocyclic systems (Table 1).

Table 1: Structural Comparison

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde 3-Methoxyazetidine, pyridine, aldehyde Not provided Inferred ~220–230 Polar azetidine, moderate size
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde 3-Ethyl-3-hydroxyazetidine C₁₁H₁₄N₂O₂ 206.24 Hydroxy group enhances H-bonding
2-(4-Methylphenoxy)pyridine-3-carbaldehyde 4-Methylphenoxy, pyridine, aldehyde C₁₃H₁₁NO₂* 213.24* Lipophilic phenoxy group
5-Chloro-2-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolopyridine, chloro, methylphenyl C₁₅H₁₁ClN₂O 270.72 Extended aromatic system

Note: Molecular formula for 2-(4-methylphenoxy)pyridine-3-carbaldehyde inferred from name; lists conflicting data for thiazole-5-carboxylic acid.

Physicochemical Properties

Key differences in solubility, melting points, and synthetic yields are highlighted below.

Biological Activity

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
IUPAC Name This compound
Canonical SMILES CC1(C(=NC=C1)C(=O)N)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate specific pathways related to inflammation and cancer progression.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are implicated in cancer cell proliferation and survival.
  • Receptor Interaction : It may interact with receptors involved in neurotransmission, suggesting possible applications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, while E. coli showed resistance at similar concentrations. This suggests a selective antimicrobial profile that may be beneficial for targeted therapies.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor modulation
Pyridine derivativesVariableYesOften via different pathways
Thiazole derivativesYesVariableTypically via oxidative stress

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